molecular formula C25H18N2O2S2 B433149 [3-Amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-phenylmethanone CAS No. 371214-05-0

[3-Amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-phenylmethanone

Cat. No.: B433149
CAS No.: 371214-05-0
M. Wt: 442.6g/mol
InChI Key: AKEGIHNTIKTYKA-UHFFFAOYSA-N
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Description

3-Amino-4-(4-methoxyphenyl)-6-thien-2-ylthieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-methoxyphenyl)-6-thien-2-ylthieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common approach is the condensation of appropriate thienyl and pyridinyl precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-methoxyphenyl)-6-thien-2-ylthieno[2,3-b]pyridin-2-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-4-(4-methoxyphenyl)-6-thien-2-ylthieno[2,3-b]pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development .

Medicine

In medicine, 3-Amino-4-(4-methoxyphenyl)-6-thien-2-ylthieno[2,3-b]pyridin-2-ylmethanone is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways involved in disease processes .

Industry

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in electronic devices and renewable energy technologies .

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-6-thien-2-ylthieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and survival .

Properties

CAS No.

371214-05-0

Molecular Formula

C25H18N2O2S2

Molecular Weight

442.6g/mol

IUPAC Name

[3-amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-phenylmethanone

InChI

InChI=1S/C25H18N2O2S2/c1-29-17-11-9-15(10-12-17)18-14-19(20-8-5-13-30-20)27-25-21(18)22(26)24(31-25)23(28)16-6-3-2-4-7-16/h2-14H,26H2,1H3

InChI Key

AKEGIHNTIKTYKA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)C5=CC=CS5

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)C5=CC=CS5

Origin of Product

United States

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